dimethyl 1H-pyrrole-2,5-dicarboxylate
Description
Significance of the Pyrrole (B145914) Heterocycle in Chemical Sciences
The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom. numberanalytics.comontosight.ai Its structure is fundamental to a vast array of biologically vital molecules. ontosight.airesearchgate.net For instance, the pyrrole core is the essential subunit of the porphyrin macrocycle, which forms the structural basis of heme in hemoglobin and chlorophyll (B73375) in plants, molecules critical for oxygen transport and photosynthesis, respectively. ontosight.aiscitechnol.com Beyond these natural powerhouses, the pyrrole moiety is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in numerous commercial pharmaceuticals. scitechnol.comnih.gov Examples include atorvastatin, a widely used cholesterol-lowering drug, and tolmetin, a nonsteroidal anti-inflammatory drug (NSAID). numberanalytics.com
The utility of pyrrole and its derivatives extends into materials science, where they are used to create conducting polymers like polypyrrole (PPy). numberanalytics.com These materials have found applications in sensors, energy storage devices, and other optoelectronic technologies. numberanalytics.com The versatility of the pyrrole ring, which allows for various chemical modifications, has cemented its status as a privileged scaffold in both medicinal chemistry and materials development. numberanalytics.comresearchgate.netscitechnol.com
Contextualization of Dicarboxylate Derivatives within Pyrrole Chemistry
Introducing two carboxylate groups onto the pyrrole ring, creating a pyrroledicarboxylic acid (PDCA), significantly enhances its functionality, particularly as a monomer for polymer synthesis. uq.edu.auresearchgate.net The derivative pyrrole-2,5-dicarboxylic acid, in particular, has been identified as a promising heterocyclic aromatic dicarboxylic acid for producing advanced polyesters. uq.edu.aubohrium.com
This potential is often compared to that of furan-2,5-dicarboxylic acid (FDCA), a bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-based PET. uq.edu.auresearchgate.net A key advantage of PDCA over FDCA is the presence of the nitrogen atom in the pyrrole ring. uq.edu.au This nitrogen can be targeted for further chemical derivatization, allowing for precise tuning of the final polymer's properties. uq.edu.auresearchgate.net Esterified versions of PDCA, such as dimethyl 1H-pyrrole-2,5-dicarboxylate, are crucial intermediates in these synthetic pathways, facilitating the creation of N-substituted derivatives designed for specific applications. researchgate.net
Scope and Research Trajectory of this compound
This compound is primarily investigated as a key intermediate in the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids. researchgate.net These N-substituted products are the ultimate targets for creating novel polymers with tailored properties. uq.edu.au Research has established efficient, multi-step synthetic routes that utilize the dimethyl ester as a stable, workable precursor.
One prominent synthetic pathway begins with unsubstituted pyrrole and proceeds through several steps to yield the target N-substituted dicarboxylic acids, achieving total yields of up to 42%. researchgate.net The dimethyl ester serves as the penultimate intermediate before the final saponification step.
Table 1: Five-Step Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids
| Step | Reaction | Description |
|---|---|---|
| 1 | N-Protection | The pyrrole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. |
| 2 | Dicarboxymethylation | The protected pyrrole undergoes carboxylation at the 2 and 5 positions using n-butyllithium and methyl chloroformate to form the dimethyl ester. |
| 3 | N-Deprotection | The Boc protecting group is removed from the nitrogen atom using trifluoroacetic acid (TFA), yielding this compound. |
| 4 | N-Alkylation | The pyrrole nitrogen is functionalized by adding various alkyl or benzyl (B1604629) groups (N-substitution). |
| 5 | Saponification | The methyl ester groups are hydrolyzed using a base like sodium hydroxide (B78521) (NaOH) to yield the final N-substituted pyrrole-2,5-dicarboxylic acid. |
Data sourced from a study on the synthesis of N-substituted PDCAs. researchgate.net
The research trajectory for this compound is thus intrinsically linked to the development of new materials. Its role as a versatile intermediate allows for the introduction of a wide range of functional groups onto the pyrrole nitrogen, including aliphatic side-chains and benzylic groups. researchgate.net This modularity is highly desirable for creating libraries of monomers for new polymers. Furthermore, given the known biological activities of the parent compound, 1H-pyrrole-2,5-dicarboxylic acid, as a quorum sensing inhibitor that can enhance antibiotic efficacy, there is growing interest in using its derivatives as scaffolds for developing novel therapeutic agents. frontiersin.orgresearchgate.net
Table 2: Chemical and Physical Properties of Related Pyrrole Dicarboxylates
| Property | This compound | Diethyl 1H-pyrrole-2,5-dicarboxylate | 1H-Pyrrole-2,5-dicarboxylic acid |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₄ | C₁₀H₁₃NO₄ | C₆H₅NO₄ |
| Molecular Weight | 183.16 g/mol (Calculated) | 211.21 g/mol | 155.11 g/mol |
| IUPAC Name | This compound | Diethyl 1H-pyrrole-2,5-dicarboxylate | 1H-pyrrole-2,5-dicarboxylic acid |
| Melting Point | Not widely reported | 79–81 °C | >300 °C (decomposes) |
Data sourced from PubChem and other chemical literature. nih.govmdpi.comnih.gov
The ongoing exploration of this compound underscores a strategic direction in chemical synthesis: the creation of adaptable platform molecules that can be readily modified to meet the specific demands of materials science and medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 1H-pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHDIDDAMSGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219496 | |
| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1757-29-5 | |
| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 1h Pyrrole 2,5 Dicarboxylate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of dimethyl 1H-pyrrole-2,5-dicarboxylate is anticipated to exhibit distinct signals corresponding to the protons in its structure. The pyrrole (B145914) ring protons (H3 and H4) are expected to appear as a singlet or a narrow multiplet in the aromatic region of the spectrum, typically around 6.0-7.0 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the two methoxycarbonyl groups. The protons of the two methyl ester groups (-OCH₃) would likely produce a sharp singlet further upfield, generally in the range of 3.7-4.0 ppm. The N-H proton of the pyrrole ring is expected to give a broad singlet, the chemical shift of which can be highly variable (typically between 8.0 and 10.0 ppm) and is dependent on solvent and concentration due to hydrogen bonding effects.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrole N-H | 8.0 - 10.0 | Broad Singlet |
| Pyrrole C-H | 6.0 - 7.0 | Singlet/Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester groups, the pyrrole ring carbons, and the methyl carbons. The carbonyl carbons (C=O) are characteristically found far downfield, typically in the range of 160-170 ppm. The pyrrole ring carbons attached to the ester groups (C2 and C5) would likely resonate at a lower field (around 125-135 ppm) compared to the other two pyrrole carbons (C3 and C4), which are expected in the region of 110-120 ppm. The methyl carbons (-OCH₃) will appear most upfield, typically around 50-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Pyrrole C2/C5 | 125 - 135 |
| Pyrrole C3/C4 | 110 - 120 |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment would correlate the signals of protons directly attached to carbon atoms. This would confirm the assignments of the pyrrole C-H protons to their corresponding carbon atoms and the methyl protons to the methyl carbons.
A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds). This technique would be crucial in confirming the connectivity of the molecule. For instance, correlations would be expected between the methyl protons and the carbonyl carbon of the ester group, as well as between the pyrrole protons and the neighboring carbons within the ring and the carbonyl carbons.
Dynamic NMR Studies on Conformational Dynamics and Atropisomerism
The rotation around the C-N bonds and the C-C bonds connecting the ester groups to the pyrrole ring can be subject to restricted rotation, potentially leading to different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. At lower temperatures, the interconversion between different conformers might slow down sufficiently on the NMR timescale to observe separate signals for each conformer. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for these rotational processes. While significant atropisomerism is less likely in this relatively simple system compared to more sterically hindered molecules, DNMR could still reveal subtle dynamic processes.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups. The N-H stretching vibration of the pyrrole ring is expected to appear as a moderately broad band in the region of 3200-3400 cm⁻¹. The position and broadness of this peak can provide information about the extent of intermolecular hydrogen bonding. C-H stretching vibrations of the aromatic pyrrole ring and the methyl groups would be observed in the 2800-3100 cm⁻¹ region. Additionally, C-N stretching and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the conjugated π-system of the pyrrole ring and the carbonyl groups of the esters will give rise to characteristic absorptions in the UV region. It is expected to exhibit π → π* transitions, which are typically intense. The presence of the ester groups in conjugation with the pyrrole ring is likely to shift the absorption maximum (λmax) to a longer wavelength compared to unsubstituted pyrrole. The spectrum would likely show a strong absorption band in the range of 250-300 nm. The exact position and molar absorptivity (ε) of the absorption bands are sensitive to the solvent used.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry serves as a critical tool for the structural analysis of this compound, providing definitive confirmation of its molecular formula and offering insights into its structural stability and bonding through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of the molecule. The molecular formula of this compound is C₈H₉NO₄. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is used to confirm this composition with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
While detailed experimental fragmentation studies on this compound are not extensively reported, the fragmentation pattern can be predicted based on its structure and general principles of mass spectrometry for pyrrole esters. Upon ionization, typically through electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation pathways. The primary fragmentation events would likely involve the ester functional groups, as these represent relatively weaker bonds compared to the aromatic pyrrole ring.
Key anticipated fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond in one of the ester groups would result in a prominent fragment ion.
Loss of a methoxycarbonyl radical (•COOCH₃): This involves the cleavage of the C-C bond between the pyrrole ring and the carbonyl carbon.
Sequential loss of neutral molecules: Following initial fragmentation, subsequent losses of small, stable neutral molecules such as carbon monoxide (CO) and formaldehyde (CH₂O) from the fragment ions are plausible.
The stability of the pyrrole ring suggests that fragmentation involving the rupture of the ring itself would require higher energy and would be less common compared to the cleavage of the ester side chains. The analysis of these fragmentation patterns provides valuable structural information, corroborating the connectivity of the atoms within the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Monoisotopic Mass | 183.0532 u |
| Calculated Exact Mass [M+H]⁺ | 184.0604 u |
| Primary Fragmentation Ion (Loss of •OCH₃) | m/z 152.0342 |
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While a specific single-crystal X-ray structure for this compound is not found in the searched crystallographic databases, extensive studies on its close analogue, diethyl 1H-pyrrole-2,5-dicarboxylate, provide a reliable model for its expected solid-state conformation. nist.gov Based on this analogue, this compound is anticipated to crystallize in a centrosymmetric space group, likely the monoclinic system P2₁/n. nist.gov
This arrangement would feature the pyrrole ring and its ester substituents adopting a largely planar conformation. The planarity is crucial for facilitating efficient crystal packing and maximizing intermolecular interactions. The unit cell parameters would define the repeating three-dimensional lattice of the crystal. The molecular structure determined by this method would confirm the connectivity and reveal precise bond lengths and angles, reflecting a hybrid of single and double bond character within the aromatic pyrrole ring.
Table 2: Expected Crystallographic Parameters for this compound (based on diethyl analogue data nist.gov)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Unit Cell (Z) | 4 |
The solid-state architecture of pyrrole derivatives containing N-H donors and carbonyl acceptors is frequently dominated by hydrogen bonding. In the case of this compound, the pyrrole N-H group acts as a hydrogen bond donor, while the oxygen atoms of the methoxycarbonyl groups serve as acceptors.
Structural studies of analogous 2-acylpyrroles consistently reveal the formation of hydrogen-bonded dimers. nist.gov It is therefore highly probable that molecules of this compound pair up in the crystal lattice to form centrosymmetric dimers. nist.govscbt.com In this arrangement, the N-H group of one molecule forms a hydrogen bond with one of the carbonyl oxygen atoms of a neighboring, inverted molecule (N-H···O=C). This interaction is reciprocated, resulting in a stable, planar hydrogen-bonded ring system. This dimerization is a key feature influencing the compound's physical properties, such as its melting point and solubility. The presence of two ester groups offers the potential for more complex networks, but the dimeric motif is the most commonly observed and energetically favorable arrangement for similar structures. nist.gov The inequivalence between the two carbonyl groups—one participating in hydrogen bonding and one not—can be detected through slight variations in their C=O bond lengths in the crystal structure. nist.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Derivatization Strategies for Dimethyl 1h Pyrrole 2,5 Dicarboxylate
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System
The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution more readily than benzene. pearson.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density of the ring and making it highly nucleophilic. pearson.comresearchgate.net For unsubstituted pyrrole, electrophilic attack occurs preferentially at the α-positions (C2 or C5) because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures compared to only two for attack at the β-position (C3 or C4). onlineorganicchemistrytutor.comyoutube.comquora.com
However, in dimethyl 1H-pyrrole-2,5-dicarboxylate, the presence of two electron-withdrawing ester groups at the C2 and C5 positions dramatically alters this reactivity. These groups deactivate the pyrrole ring, making electrophilic substitution significantly more difficult. Furthermore, since the more reactive C2 and C5 positions are already substituted, any potential electrophilic attack is directed to the C3 and C4 positions.
Research on related electron-poor pyrrole esters demonstrates that halogenation, a common electrophilic substitution reaction, can be achieved under specific conditions. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated using N-chlorosuccinimide and fluorinated with Selectfluor, showcasing that electrophilic attack on deactivated pyrrole rings is feasible. nih.gov
Oxidation and Reduction Reactions of Pyrrole Dicarboxylates
The oxidation of pyrroles can be complex, often leading to polymerization or dearomatization. researchgate.net Oxidants like hydrogen peroxide, singlet oxygen, or meta-chloroperoxybenzoic acid can react with the pyrrole ring to form a variety of products, including highly functionalized pyrrolidinones. researchgate.netrsc.org The specific outcome depends heavily on the reaction conditions and the substitution pattern of the pyrrole. researchgate.net For this compound, the electron-withdrawing groups would likely influence the regioselectivity of an oxidative attack.
In contrast, the reduction of the ester functionalities on the pyrrole ring has been studied with high selectivity. A notable study demonstrated that pyrrole-2,5-dicarboxylates can be rapidly and selectively mono-reduced to the corresponding mono-alcohol. nih.gov This transformation is achieved with high precision, highlighting the unique reactivity of this scaffold.
Key Findings in the Reduction of this compound:
| Reagent | Equivalents | Temperature | Outcome | Key Factor for Selectivity |
|---|---|---|---|---|
| Diisobutylaluminum hydride (DIBAL-H) | 3 eq | 0°C | Selective mono-reduction to the corresponding mono-alcohol | The unprotected N-H group on the pyrrole ring nih.gov |
This selective reduction does not occur when the pyrrole nitrogen is protected with a benzyl (B1604629) group, indicating that the N-H proton plays a crucial role in directing the regioselectivity of the reaction. nih.gov
Nucleophilic Attack and Ester Group Transformations
The ester groups of this compound are susceptible to nucleophilic attack, allowing for a range of chemical transformations. One of the most fundamental reactions is saponification, the hydrolysis of the esters to form the corresponding dicarboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent mixture. researchgate.net
This reactivity opens pathways to other derivatives. The resulting pyrrole-2,5-dicarboxylic acid can be converted to other functional groups, or the diester can potentially undergo direct transformations such as:
Amidation: Reaction with amines to form diamides.
Transesterification: Reaction with other alcohols in the presence of a catalyst to form different esters.
Regioselective Functionalization and Selectivity Studies
Regioselectivity is a critical aspect of the functionalization of this compound. The symmetrical nature of the molecule presents a challenge and an opportunity for selective reactions.
The selective mono-reduction of one of the two ester groups is a premier example of regioselective functionalization. nih.gov Research has shown that using 3 equivalents of diisobutylaluminum hydride (DIBAL-H) at 0°C selectively reduces one ester group to a hydroxymethyl group while leaving the other intact. nih.gov This selectivity is lost with pyrrole-3,4-dicarboxylate, and studies with N-protected pyrrole-2,5-dicarboxylate failed to yield the mono-alcohol, confirming that the unprotected nitrogen atom is essential for this regiocontrol. nih.gov This suggests a mechanism where the N-H group interacts with the reducing agent, directing it to an adjacent ester.
Further strategies for regioselective functionalization can involve dearomative processes, which temporarily disrupt the aromaticity of the pyrrole ring to introduce substituents at specific positions, followed by rearomatization. nih.gov
Synthesis of N-Substituted Pyrrole-2,5-dicarboxylate Derivatives
The nitrogen atom of the pyrrole ring serves as a key handle for derivatization. N-substituted derivatives of pyrrole-2,5-dicarboxylates can be synthesized to modulate the molecule's properties for applications in materials science and polymer chemistry. researchgate.netuq.edu.au
A common and effective method for N-alkylation involves the deprotonation of the pyrrole nitrogen with a strong base, followed by reaction with an alkyl halide. researchgate.net
Typical N-Alkylation Procedure:
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| 1. Deprotonation | Sodium hydride (NaH) | Dimethylformamide (DMF) | 0°C to room temp. | Generates the nucleophilic pyrrolide anion |
| 2. Alkylation | Alkyl halide (e.g., R-I, R-Br) | Dimethylformamide (DMF) | 0°C to room temp. | Introduces the alkyl group onto the nitrogen atom researchgate.net |
This synthetic approach allows for the introduction of a wide variety of functional groups onto the pyrrole nitrogen, including saturated and unsaturated aliphatic side-chains and benzylic groups. researchgate.netuq.edu.au
Investigation of Halogenation Reactions and Their Mechanisms (e.g., Bromination)
Halogenation of pyrroles bearing electron-withdrawing groups does not always proceed as a simple electrophilic substitution. Studies on the bromination of the closely related diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate provide significant insight into the potential reaction pathways. researchgate.netbuketov.edu.kz
Instead of substitution on the pyrrole ring (at the C3 or C4 positions), bromination with excess N-bromosuccinimide (NBS) or bromine was found to result in an oxidative reaction. researchgate.netbuketov.edu.kz The reaction proceeds stepwise, ultimately forming an unsaturated lactam, specifically diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. researchgate.netbuketov.edu.kz
Conditions for Bromination of a Deactivated Pyrrole Dicarboxylate Derivative:
| Reagent(s) | Solvent | Temperature | Observed Product Type |
|---|---|---|---|
| N-Bromosuccinimide (2 eq), AIBN | Carbon tetrachloride | Boiling | Unsaturated lactam researchgate.netbuketov.edu.kz |
| Bromine (4-5 eq) | Acetic acid | 38-50°C | Unsaturated lactam researchgate.netbuketov.edu.kz |
| Bromine, AlCl₃ (cat.) | Chloroform | 27-30°C | Unsaturated lactam researchgate.netbuketov.edu.kz |
This outcome suggests that for deactivated pyrroles like this compound, halogenation reagents may act as oxidants rather than as sources of an electrophilic halogen for ring substitution, leading to a complete alteration of the heterocyclic core. This highlights the complex reactivity of the system, where the expected reaction pathway is circumvented in favor of an oxidative rearrangement. researchgate.netbuketov.edu.kz
Future Research Directions and Emerging Trends in Dimethyl 1h Pyrrole 2,5 Dicarboxylate Chemistry
Exploration of Novel and Efficient Synthetic Pathways
While classical methods like the Paal-Knorr synthesis remain fundamental for creating the pyrrole (B145914) ring, current research is focused on developing more efficient, high-yield, and versatile synthetic routes. organic-chemistry.orgrgmcet.edu.inwikipedia.org The traditional Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, can be limited by harsh conditions. rgmcet.edu.inwikipedia.org
Recent advancements have demonstrated a five-step synthesis for N-substituted pyrrole-2,5-dicarboxylic acids starting from unsubstituted pyrrole, achieving total yields of up to 42%. researchgate.net This route involves:
Protection of the pyrrole nitrogen with a Boc group.
Carboxylation at the 2 and 5 positions.
Deprotection to yield the free N-H pyrrole dicarboxylate.
N-alkylation to introduce various substituents.
Saponification to yield the final dicarboxylic acid. researchgate.net
Another innovative approach involves the use of iron-containing catalysts to facilitate the synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates from simple pyrrole precursors, carbon tetrachloride, and various alcohols, often achieving quantitative yields. bohrium.compleiades.online These modern methods represent a significant step towards making these compounds more accessible for research and industrial applications by improving efficiency and substrate scope.
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The Paal-Knorr synthesis, despite its long history, has been the subject of advanced mechanistic studies to clarify its intricate pathway. organic-chemistry.orgwikipedia.org It was once debated whether the reaction proceeds via an enamine cyclization or a hemiaminal pathway.
Detailed investigations, including stereochemical studies, have provided strong evidence that the reaction proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration steps to form the aromatic pyrrole ring. organic-chemistry.orgrgmcet.edu.in Computational studies using Density Functional Theory (DFT) have further illuminated this process, investigating the transition states and intermediates involved. rgmcet.edu.inhilarispublisher.com These theoretical models have shown that the cyclization step has a high energy barrier, which can be significantly lowered by the participation of explicit water molecules, highlighting the energetically preferred mechanism. rsc.org Such computational insights are invaluable for predicting reaction outcomes and rationally designing improved catalytic systems.
Design and Synthesis of New Derivatives with Tailored Chemical Properties
A major advantage of the pyrrole-2,5-dicarboxylate scaffold is the reactivity of the nitrogen atom, which allows for the synthesis of a vast array of N-substituted derivatives with tailored properties. tum.deuq.edu.aunih.gov This capability is a key differentiator from its furan-based counterpart, FDCA. researchgate.net
Research has successfully demonstrated the synthesis of various N-substituted PDCAs by introducing functional groups such as saturated and unsaturated aliphatic side-chains and benzylic groups onto the pyrrole nitrogen. uq.edu.auresearchgate.net This derivatization is critical for tuning the properties of polymers derived from these monomers. researchgate.net By carefully selecting the N-substituent, chemists can influence characteristics like solubility, thermal stability, and electronic properties, paving the way for new materials such as specialized polyesters and other polymers. tum.deuq.edu.au The ongoing exploration of C-H functionalization and other modern synthetic techniques is expected to further broaden the library of accessible derivatives. nih.gov
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental work and computational modeling has become a powerful paradigm in modern chemical research. nih.govresearchgate.net This integrated approach is particularly effective in studying the properties of pyrrole derivatives. For instance, combined thermochemical experimental studies and high-level computational methods have been used to accurately determine the molecular energetics of compounds like 2-pyrrolecarboxylic acid and its N-methyl derivative. nih.govresearchgate.net
In these studies, experimental techniques such as static bomb combustion calorimetry and Knudsen mass-loss effusion are employed to measure the enthalpies of combustion and sublimation. nih.gov These experimental values are then used to derive the standard molar enthalpies of formation. Concurrently, computational approaches like the G3(MP2)//B3LYP method are used to calculate these same properties from first principles. nih.govresearchgate.net The excellent agreement typically found between the experimental and theoretical results provides strong validation for both. This synergy not only confirms experimental findings but also allows for the reliable prediction of thermodynamic and kinetic properties for new, yet-to-be-synthesized derivatives, accelerating the design of novel molecules. nih.govresearchgate.net
Expanding Research Applications in Interdisciplinary Fields
The unique structure of dimethyl 1H-pyrrole-2,5-dicarboxylate and its parent acid is opening doors to applications in diverse, interdisciplinary fields, most notably in materials science and medicinal chemistry.
In materials science, pyrrole-2,5-dicarboxylic acid (PDCA) is emerging as a promising bio-based monomer for the production of novel polyesters. tum.deresearchgate.net It serves as a nitrogen-containing analogue to FDCA, which is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). researchgate.net The ability to functionalize the nitrogen atom in PDCA offers a route to create polymers with tunable properties, a significant advantage over FDCA-based polymers. uq.edu.auresearchgate.net
In the realm of medicinal chemistry, the pyrrole ring is recognized as a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals. nih.govontosight.ai Derivatives of pyrrole-2,5-dione have shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral activities. mdpi.com The functional handles provided by the dicarboxylate structure make it an attractive building block for creating libraries of compounds for drug discovery.
Q & A
Q. What are the optimal synthetic routes for dimethyl 1H-pyrrole-2,5-dicarboxylate, and how can its purity be validated?
The compound is synthesized via a published procedure involving esterification of pyrrole precursors under controlled conditions . Key steps include protecting group strategies and crystallization. Purity validation requires HPLC (for organic impurities) and single-crystal X-ray diffraction (to confirm molecular geometry and intramolecular interactions) . For intermediates, NMR (e.g., monitoring esterification via carbonyl shifts) and mass spectrometry (to confirm molecular weight) are critical.
Q. How do intramolecular hydrogen bonds influence the stability of this compound?
The compound exhibits a strong intramolecular hydrogen bond (O–H···O distance: 2.558 Å, angle: 150.8°) between the N-hydroxyl group and the acetyl carbonyl oxygen, which stabilizes the structure and reduces oxidation susceptibility . This interaction can be studied via infrared spectroscopy (O–H stretching frequency shifts) and X-ray crystallography (to map bond distances/angles). Comparative analysis with non-acetylated analogs (e.g., ester-only derivatives) can isolate redox effects .
Q. What spectroscopic methods are most effective for characterizing substituent effects in pyrrole derivatives?
- ¹H/¹³C NMR : Assign methyl, ester, and hydroxyl protons (e.g., downfield shifts for N–OH in DMSO-d₆).
- UV-Vis : Monitor conjugation changes in substituted pyrroles (e.g., electron-withdrawing groups altering π→π* transitions).
- XPS : Analyze oxygen/nitrogen bonding environments in oxidation-resistant derivatives .
Advanced Research Questions
Q. Why does this compound resist oxidation to nitroxides, and how can this be overcome?
Oxidation resistance is attributed to the strong intramolecular H-bond, which lowers the N–OH group's redox activity . Failed attempts with m-CPBA, H₂O₂/Na₂WO₄, NiO₂, and PbO₂ suggest radical scavenging by the acetyl group . To overcome this:
- Alternative oxidants : Test TEMPO/oxoammonium salts or electrochemical oxidation.
- Structural modification : Replace the 5-acetyl group with weaker H-bond acceptors (e.g., alkyl esters) .
Q. How can computational methods predict the redox behavior of substituted pyrroles?
- DFT calculations : Model H-bond strength (e.g., bond dissociation energies) and spin density distribution in radical intermediates.
- MD simulations : Study solvent effects on H-bond stability (e.g., polar vs. non-polar solvents) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with oxidation potentials .
Q. What strategies resolve contradictions in hydrogen-bonding assignments for N-hydroxypyrroles?
Initial studies proposed H-bonding between N–OH and ester carbonyls, but X-ray data confirm acetyl carbonyls as the primary acceptors . To resolve discrepancies:
- Comparative crystallography : Analyze derivatives with varied substituents (e.g., 2- vs. 5-position esters).
- Variable-temperature NMR : Probe dynamic H-bonding in solution.
- Solid-state IR : Detect H-bond vibrations in crystalline vs. amorphous phases .
Methodological Tables
Q. Table 1. Oxidation Attempts and Outcomes for this compound
| Oxidant | Solvent | Result | Key Insight |
|---|---|---|---|
| m-Chloroperbenzoic acid | CH₂Cl₂ | No reaction | Acetyl group scavenges radicals |
| H₂O₂/Na₂WO₄ | MeOH/CH₃CN | Recovery of starting material | Polar solvents stabilize H-bond |
| NiO₂ | Benzene | No product | Low solubility limits reactivity |
Q. Table 2. Intramolecular H-Bond Parameters in Pyrrole Derivatives
| Compound | O–H···O Distance (Å) | Bond Angle (°) | Method |
|---|---|---|---|
| This compound | 2.558 | 150.8 | X-ray |
| Quinone analog (reference) | 2.692 (mean) | 137.8 (mean) | CSD survey |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
